

Fosinopril Sodium: Stability Profile & Known Data

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Compound Focus: Fosinopril Sodium

CAS No.: 88889-14-9

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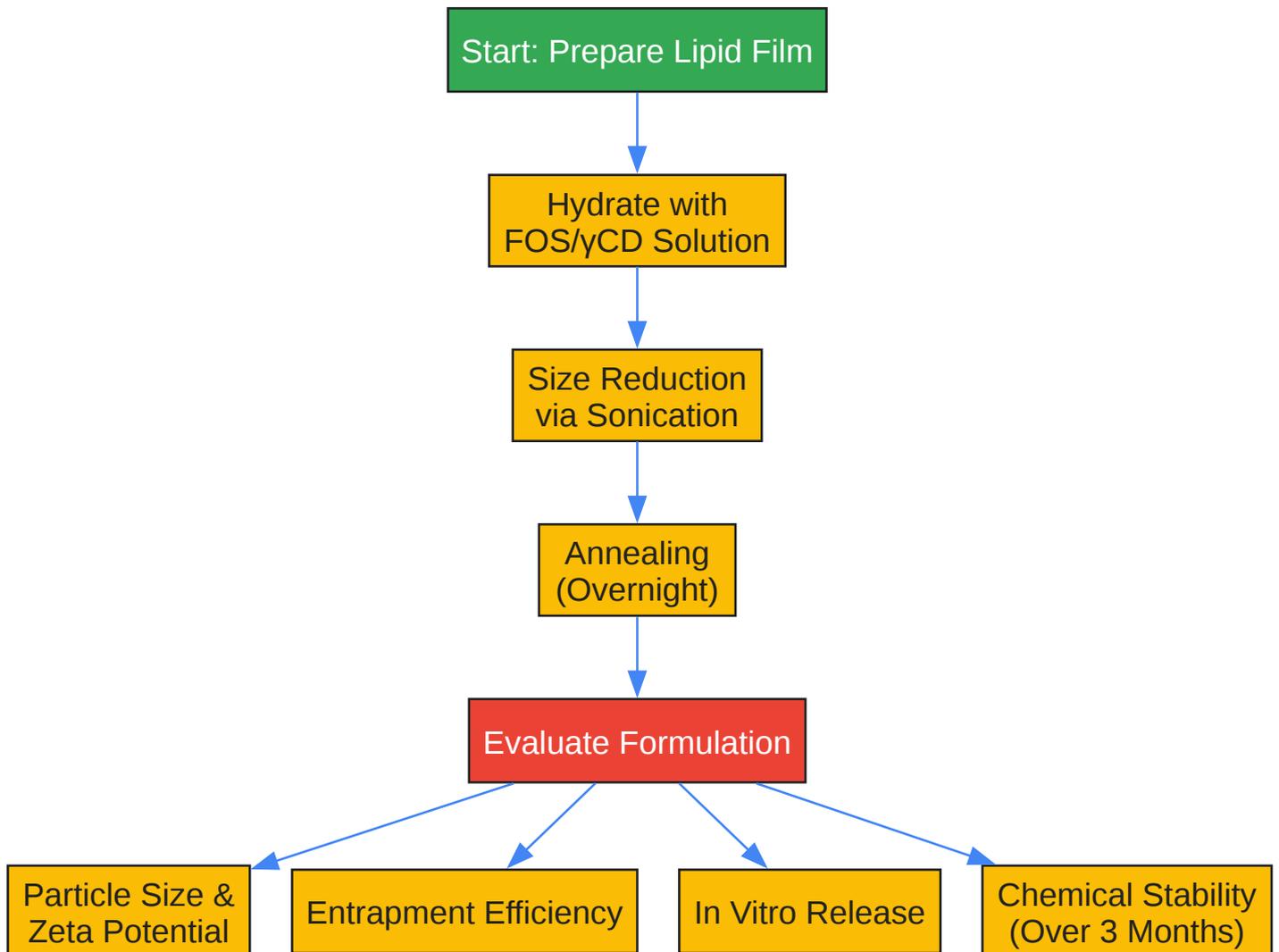
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The core stability challenge with fosinopril is its propensity for **hydrolytic degradation in aqueous environments** across acidic, basic, and neutral conditions, with the most significant degradation occurring in basic media [1]. The table below summarizes available compatibility and stability information.

Aspect	Key Findings	Supporting Evidence / Source
Primary Degradation Pathway	Hydrolytic degradation (in acidic, basic, and neutral conditions, worst in base) [1].	Scientific study on physicochemical stability [1].
Known Compatible Inactive Ingredients (in oral tablets)	Crospovidone, Lactose monohydrate, Microcrystalline cellulose, Povidone, Sodium stearyl fumarate [2].	FDA-approved prescribing information [2].
Analytical Method for Assay	RP-HPLC with C18 column; Mobile phase: Methanol and water (0.1% OPA pH 3.3); Detection: 267 nm [3].	Method development and validation study [3].
Stabilization Strategy	Encapsulation within niosomes (non-ionic surfactant vesicles), particularly with γ-cyclodextrin (γCD) and dicetyl phosphate (DCP) [1].	Experimental study on niosomal eye drops [1].

Stabilization Strategy: Niosomal Encapsulation

Research has demonstrated that encapsulating fosinopril within niosomes, especially in combination with γ -cyclodextrin, can significantly improve its chemical stability. The following workflow illustrates the preparation and evaluation process for these stable formulations.



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Experimental Protocol: Preparation of Stabilized Fosinopril Niosomes [1]

The following detailed methodology is based on the cited research for creating fosinopril-loaded niosomes.

- 1. Key Materials:

- **Drug Substance:** Fosinopril sodium (FOS).
 - **Surfactants:** Span 60 (Sorbitan monostearate) or Brij 76 (Polyoxyethylene 10 stearyl ether).
 - **Lipid Components:** Cholesterol.
 - **Stabilizers/Charge Inducers:** Dicetyl phosphate (DCP, negative charge), Stearylamine (STA, positive charge), or Solulan C-24 (non-ionic steric stabilizer).
 - **Stability Enhancer:** γ -Cyclodextrin (γ CD).
 - **Antioxidants:** Ethylenediamine tetra-acetic acid disodium salt (EDTA), Sodium metabisulfite (Na-MS).
 - **Solvent:** Chloroform.
 - **Hydration Medium:** 10 mM phosphate-buffered saline (PBS), pH 7.4.
- **2. Formulation Composition:**
 - Use a molar ratio of **47.5:47.5:5** for **Surfactant:Cholesterol:Membrane Stabilizer/Charge Inducer**.
 - The total lipid composition is typically 100 μ M per 5 mL of hydration medium.
 - The hydration medium contains 1% (w/v) FOS, 0.1% (w/v) EDTA, and 0.1% (w/v) Na-MS, with or without 5% (w/v) γ CD.
- **3. Step-by-Step Method (Thin-Film Hydration):**
 - **Dissolve:** Dissolve the weighed amounts of surfactant, cholesterol, and stabilizer in chloroform in a round-bottom flask.
 - **Evaporate:** Slowly evaporate the solvent under reduced pressure at 40°C using a rotary evaporator until a thin, dry lipid film forms on the inner wall of the flask.
 - **Dry Further:** Place the flask in a desiccator under vacuum for 2 hours to ensure complete removal of any residual solvent.
 - **Hydrate:** Hydrate the dried lipid film with 5 mL of the hydration medium (containing FOS and antioxidants) by rotating the flask in a water bath at 60°C for 30 minutes under normal pressure.
 - **Reduce Size:** Sonicate the resulting multilamellar vesicles using an ultrasonic bath at 60°C for 30 minutes to form small, unilamellar vesicles.
 - **Annealing:** Allow the formulation to stand overnight at room temperature to complete the annealing process and allow for the partition of the drug between the lipid bilayer and the aqueous phase. The final formulation should be stored at 4°C until analysis.

Frequently Asked Questions

- **What is the main degradation pathway for fosinopril sodium in formulations? Fosinopril sodium** is primarily susceptible to **hydrolysis**. This degradation occurs in acidic, basic, and neutral conditions,

but it is most pronounced in basic environments. This is a critical consideration when developing liquid or semi-solid formulations, or when selecting the pH of the microenvironment in solid dosage forms [1].

- **Which excipients are known to be compatible with fosinopril sodium in solid oral tablets?** According to the FDA-approved prescribing information, **fosinopril sodium** tablets contain the following inactive ingredients: **crospovidone, lactose monohydrate, microcrystalline cellulose, povidone, and sodium stearyl fumarate** [2]. This list provides a starting point for formulators and indicates that these excipients have been successfully used in commercial products.
- **Are there any recommended analytical methods for testing fosinopril stability?** A reversed-phase HPLC (RP-HPLC) method has been developed and validated for the analysis of **fosinopril sodium**. The reported conditions use a **C18 column** with a mobile phase of **methanol and water (0.1% orthophosphoric acid, pH 3.3)** in a ratio of 70:30, a flow rate of 0.7 mL/min, and detection at **267 nm**. This method showed good linearity, precision, and accuracy and can be adapted for stability testing [3].

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